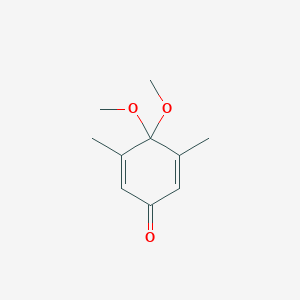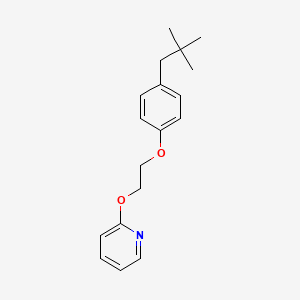
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine is an organic compound that belongs to the class of ethers It is characterized by the presence of a pyridine ring attached to a phenoxy group, which is further substituted with a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine typically involves the reaction of 4-(2,2-dimethylpropyl)phenol with 2-chloroethanol to form 2-(4-(2,2-dimethylpropyl)phenoxy)ethanol. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2,2-Dimethylpropyl)phenoxy)ethanol: Similar structure but lacks the pyridine ring.
2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine: Similar structure with different substituents on the phenoxy group.
Uniqueness
2-(2-(4-(2,2-Dimethylpropyl)phenoxy)ethoxy)pyridine is unique due to the presence of both the pyridine ring and the 2,2-dimethylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
118608-93-8 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-[2-[4-(2,2-dimethylpropyl)phenoxy]ethoxy]pyridine |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)14-15-7-9-16(10-8-15)20-12-13-21-17-6-4-5-11-19-17/h4-11H,12-14H2,1-3H3 |
Clé InChI |
YFKBFGLODWNOKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC=C(C=C1)OCCOC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


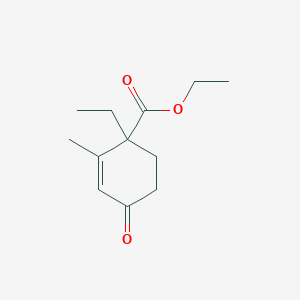


![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)

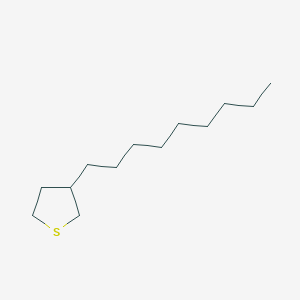

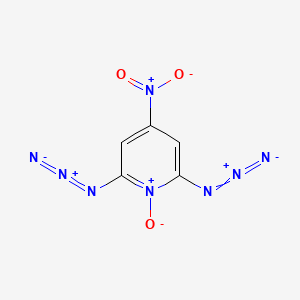
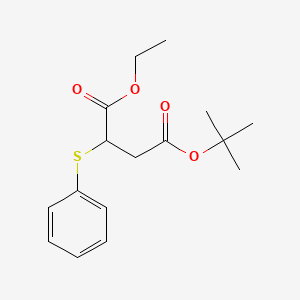

![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)

